molecular formula C6H6INO2 B2367112 6-Iodo-2-methoxypyridin-3-ol CAS No. 1310949-56-4

6-Iodo-2-methoxypyridin-3-ol

Cat. No.: B2367112
CAS No.: 1310949-56-4
M. Wt: 251.023
InChI Key: HVYFVNKVXHAEKF-UHFFFAOYSA-N
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Description

6-Iodo-2-methoxypyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methoxypyridin-3-ol typically involves the iodination of 2-methoxypyridin-3-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2-methoxypyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyridines.

    Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Products: Deiodinated pyridines or modified pyridine rings.

Scientific Research Applications

6-Iodo-2-methoxypyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methoxypyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    6-Iodo-5-methoxypyridin-3-ol: Similar structure with a different position of the methoxy group.

    6-Iodo-2-methylpyridin-3-ol: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 6-Iodo-2-methoxypyridin-3-ol is unique due to the specific positioning of the iodine, methoxy, and hydroxyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 2-position can influence its electronic properties and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

6-iodo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFVNKVXHAEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triisopropylsilane (2.1 g) and trifluoroacetic acid (4.0 mL) were added to a solution of 6-iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine (1 g) in chloroform (10 mL), and the mixture was stirred at 0° C. for one hour. The solvent was evaporated from the reaction solution under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→50:50) to give the title compound as a colorless powder (604 mg, 96%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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